Dequalinium chloride hydrate
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Biological Interactions
Quaternary ammonium compounds (QACs) are a class of molecules with a positively charged nitrogen atom bonded to four organic groups. mdpi.com This permanent positive charge, independent of pH, is a key feature of their chemical structure. wikipedia.org QACs are amphiphilic, possessing both hydrophilic (the cationic head) and hydrophobic (the organic chains) properties, which allows them to interact with polar and nonpolar molecules. mdpi.com
This dual nature is fundamental to their biological activity. QACs are known to interact with and disrupt cell membranes, which is a primary mechanism of their antimicrobial action against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses. wikipedia.orgasm.orgnih.gov Their interaction is not limited to the cell surface; they can also engage with intracellular targets such as DNA. asm.org The biological effects of QACs are influenced by the nature of the organic groups attached to the nitrogen atom, with the length of alkyl chains playing a significant role in their efficacy. mdpi.comnih.gov
Historical Context of Dequalinium (B1207927) Chloride Research in Antimicrobial and Anticancer Fields
Dequalinium chloride was first described in 1956. wikipedia.org For over six decades, it has been utilized as an anti-infective agent, primarily for treating local infections. researchgate.net Its antimicrobial properties have been documented against a range of gram-positive and gram-negative bacteria, as well as fungi. researchgate.net
In more recent years, research has unveiled the potential of dequalinium chloride beyond its antimicrobial applications. nih.gov Studies have demonstrated its anticarcinoma activity, which is attributed to its selective accumulation in the mitochondria of carcinoma cells. nih.gov This selective targeting leads to the inhibition of cell growth and proliferation. nih.govresearchgate.net Research has shown its effectiveness against various cancer cell lines, including human colon carcinoma and glioma cells. nih.govresearchgate.net The anticancer research has highlighted that dequalinium chloride can be more effective than some established anticancer drugs in certain experimental models. nih.gov
Structural Basis for Multifaceted Biological Activities of Dequalinium Chloride
The diverse biological activities of dequalinium chloride are intrinsically linked to its unique chemical structure. As a bis-quaternary ammonium compound, it possesses two positively charged quinolinium rings separated by a flexible N-decylene chain. wikipedia.orgacs.org This bolaamphiphilic structure allows it to interact with and insert into lipid bilayers, a key factor in its biological effects. researchgate.net
The lipophilic and cationic nature of dequalinium chloride facilitates its selective accumulation within mitochondria, which have a high negative membrane potential. researchgate.netnih.gov This targeted localization is a cornerstone of its anticancer activity, leading to mitochondrial DNA depletion and the inhibition of cellular energy production. researchgate.net
Beyond its effects on mitochondria, dequalinium chloride interacts with a variety of proteins. researchgate.net In the context of its anticancer properties, it has been found to selectively inhibit certain protein kinases and modulate calcium-activated potassium channels. researchgate.net In bacteria, it interacts with multidrug transporters and transcriptional regulators. acs.orgresearchgate.net This ability to engage with multiple molecular targets contributes to its broad spectrum of activity and may reduce the likelihood of resistance development. researchgate.net
Research Findings on Dequalinium Chloride
| Area of Research | Key Findings | Referenced Molecules/Targets |
| Antimicrobial Activity | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi. researchgate.net Disrupts cell membranes and can interact with intracellular targets like DNA. researchgate.netasm.orgnih.gov | Bacteria, Fungi, Enveloped Viruses |
| Anticancer Activity | Selectively accumulates in mitochondria of carcinoma cells, leading to inhibition of cell growth and proliferation. nih.gov Induces apoptosis in various cancer cell lines. researchgate.netbiosynth.com | Human colon carcinoma CX-1, Mouse bladder carcinoma MB49, Rat colon carcinoma W163, Human glioma cells nih.govresearchgate.net |
| Molecular Interactions | Interacts with and inhibits various proteins, including protein kinases and multidrug transporters. acs.orgresearchgate.net Modulates ion channels. researchgate.net | Protein Kinase C (PKC-α/β), Cdc7/Dbf4, QacR, AcrB, EmrE, RamR researchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dichloride;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4.2ClH.H2O/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCJAGQJOXJBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.O.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255077-34-9 | |
| Record name | 1255077-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Dequalinium Chloride Hydrate
Established Synthetic Routes for Dequalinium (B1207927) Chloride
The synthesis of dequalinium chloride is a well-documented process, typically involving the coupling of two quinaldine (B1664567) moieties via a decane (B31447) linker. The established routes focus on building the core structure and then converting it to the desired chloride salt.
One prominent synthetic route begins with aniline (B41778) as the starting material. The process involves reacting aniline with ethyl acetoacetate (B1235776) to form aniline ethyl crotonate, which is then cyclized to produce 4-hydroxy quinaldine. Subsequent chemical transformations convert this to 4-aminoquinaldine (B107616). This key intermediate is then reacted with 1,10-diiododecane (B1670033), often in a solvent like nitrobenzene, to produce the intermediate dequalinium iodide. The final step involves the replacement of the iodide ions with chloride ions, which can be achieved by passing hydrogen chloride gas through the solution. google.com
An alternative and more recent pathway aims to avoid the use of highly toxic solvents. This method starts with 2-methyl-4-chloroquinoline, which undergoes an amination reaction. This is followed by a debenzylation step to yield 2-methyl-4-aminoquinoline. This precursor is then reacted with 1,10-diiododecane to form dequalinium iodide. The iodide is subsequently converted to dequalinium chloride. google.com Another innovative approach involves preparing a novel intermediate from 1,10-decanediol (B1670011) and p-nitrobenzenesulfonyl chloride. This intermediate then undergoes condensation with 4-aminoquinaldine to form the dequalinium salt. google.com
The synthesis of dequalinium chloride relies on several key precursor molecules. The selection of these precursors is critical for the efficiency and outcome of the synthesis.
2-methyl-4-aminoquinoline (4-aminoquinaldine): This is a central building block in many synthetic routes. In the reaction to form the intermediate, 4-aminoquinaldine is reacted with 1,10-diiododecane. The reaction is typically heated to between 60-70°C for approximately 9 hours. google.com The molar ratio of 2-methyl-4-aminoquinoline to 1,10-diiododecane can range from 0.8-3:1, with a more specific ratio of 2-3:1 also being reported. google.com
1,10-diiododecane: This molecule serves as the ten-carbon aliphatic linker that connects the two quinoline (B57606) rings. It is synthesized by first chlorinating decamethylene glycol with thionyl chloride, followed by a displacement reaction with sodium iodide in acetone. google.com
2-methyl-4-chloroquinoline: This precursor is used in newer synthetic methods to avoid toxic reagents. It is first reacted with p-methoxybenzylamine in a reaction heated to between 80-160°C. google.com
The table below summarizes the key precursors and their roles in the synthesis of dequalinium chloride.
| Precursor | Role in Synthesis |
| 2-methyl-4-aminoquinoline | Forms the terminal aromatic heterocyclic rings of the dequalinium molecule. |
| 1,10-diiododecane | Acts as the C10 alkyl chain that links the two quinoline units. |
| 2-methyl-4-chloroquinoline | An alternative starting material for the synthesis of the 4-aminoquinaldine moiety. |
| 1,10-decanediol | A starting material for an alternative synthesis route to create a key intermediate. google.com |
| p-nitrobenzenesulfonyl chloride | Reacts with 1,10-decanediol in an alternative synthesis pathway. google.com |
Dequalinium iodide is a crucial intermediate in the most common synthetic pathways for dequalinium chloride. It is formed from the reaction of 4-aminoquinaldine and 1,10-diiododecane. google.com This intermediate is a diiodide salt with the chemical formula C₃₀H₄₀I₂N₄ and an average mass of 710.486 g/mol . smolecule.com The formation of dequalinium iodide is a key step before the final conversion to dequalinium chloride. smolecule.com The conversion to the chloride salt can be achieved by reacting the dequalinium iodide with hydrochloric acid. google.com The crude yield of dequalinium chloride from this intermediate can be as high as 97-100%. google.com
Advanced Purification and Crystallization Techniques
Purification is a critical step to ensure the final dequalinium chloride product meets the required quality standards for its applications. Recrystallization is the primary method used for this purpose.
Mixed solvent recrystallization is a widely employed technique for purifying dequalinium chloride, as it allows for fine-tuning of the solubility to achieve high-purity crystals. google.com The process generally involves dissolving the crude product in a "soluble" solvent at an elevated temperature and then adding a "less soluble" or "insoluble" solvent to induce crystallization as the solution cools. libretexts.orgmit.eduyoutube.com
One specific method involves dissolving crude dequalinium chloride in a mixed solvent system of glycerol (B35011) and water. google.com The crude material is dissolved in the hot solvent mixture, often with the addition of activated carbon for decolorization, and then cooled under controlled conditions to induce the formation of a specific crystalline form. google.com For instance, crude dequalinium chloride can be dissolved in a glycerol/water mixture (volume ratios ranging from 5:1 to 7:2) at 85-90°C. The solution is then held at this temperature before being cooled to 35-40°C to crystallize, yielding a product with purity exceeding 99.7%. google.com
Another method utilizes a mixture of an organic solvent and water. For example, crude dequalinium chloride is dissolved in a hot mixture of methanol (B129727) and water at 90-95°C. The solution is then cooled in an ultrasonic field to promote crystallization, yielding a specific crystal form with enhanced stability and solubility. google.com Recrystallization from boiling water after treatment with activated carbon has also been reported to yield a product with a purity of 98.6%. google.com
The following table details examples of mixed solvent systems used for the recrystallization of dequalinium chloride.
| "Soluble" Solvent | "Insoluble" / Less Soluble Solvent | Process Conditions | Outcome |
| Glycerol | Water | Dissolve crude product in glycerol/water (e.g., 5:1 v/v) at 85-90°C, treat with activated carbon, cool and stir at 35-40°C for 2.5-3.5 hours. google.com | Produces high purity (>99.7%) "Crystal Form A" of dequalinium chloride. google.com |
| Methanol | Water | Dissolve crude product in methanol/water at 90-95°C, cool under ultrasonic field first to 50-55°C, then to 8-10°C and allow to stand for 24-28 hours. google.com | Yields a novel, stable crystalline form of dequalinium chloride with good solubility. google.com |
| Water (boiling) | (Single solvent system) | Dissolve crude product in 30 times its mass of boiling water, decolorize with 1% activated carbon, then cool to recrystallize. google.com | Results in white crystalline dequalinium chloride with a purity of up to 98.6% and a yield of 83%. google.com |
Chemical Modifications and Derivatization Strategies
Dequalinium chloride's structure, featuring two quaternary quinolinium rings linked by a flexible decamethylene chain, offers several avenues for chemical modification to enhance its properties for various applications.
Conjugation with Polymeric Systems (e.g., Glycol Chitosan) for Functional Materials
To improve drug delivery capabilities, dequalinium has been conjugated with polymeric systems. A notable example is its conjugation with glycol chitosan (B1678972) (GC), a water-soluble derivative of chitosan. google.comnih.gov This creates an amphiphilic polymer, GC-DQA, capable of self-assembling into nanoparticles in an aqueous environment. nih.gov In this construct, dequalinium (DQA) acts as both a mitochondria-targeting moiety and the lipophilic component of the polymer. nih.gov
The synthesis of the GC-DQA polymer is typically achieved through a Michael addition reaction. nih.gov Initially, methyl acrylate (B77674) is reacted with the primary amine groups of glycol chitosan. Subsequently, this intermediate product is reacted with dequalinium to form the final amphiphilic GC-DQA polymer. google.com These self-assembled nanoparticles can encapsulate hydrophobic drugs, such as curcumin, and facilitate their targeted delivery to mitochondria, which is a key strategy in some cancer therapies. nih.gov
Table 2: Synthesis of Glycol Chitosan-Dequalinium (GC-DQA) Conjugate
| Step | Reactants | Linker | Reaction Type | Product |
| 1 | Glycol Chitosan, Methyl Acrylate | - | Michael Addition | GC-Methyl Acrylate |
| 2 | GC-Methyl Acrylate, Dequalinium Chloride | Methyl Acrylate | Michael Addition | GC-DQA Polymer |
Design of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For dequalinium, which is a known blocker of small conductance Ca2+-activated K+ (SKCa) channels, several analogs have been synthesized to investigate the structural requirements for this activity. nih.govnih.gov
One area of investigation has been the role of the charged quinolinium rings. nih.gov Analogs were synthesized where one or both quinolinium groups were replaced by other heterocyclic cations such as pyridinium, acridinium, isoquinolinium, or benzimidazolium. nih.gov Results showed that while other heterocyclic cations could block the SKCa channel, the quinoline ring was optimal for potency. nih.gov Furthermore, the degree of charge delocalization in the heterocyclic headgroup appeared to be an important factor, with higher delocalization correlating with greater potency. nih.gov
Another focus of SAR studies has been the substituent at the 4-position of the quinoline ring. The 4-amino group of dequalinium contributes significantly to its blocking potency. nih.gov A series of analogs were synthesized with different substituents at this position to perform a quantitative structure-activity relationship (QSAR) analysis. nih.gov This analysis revealed a correlation between the blocking potency and the electronic properties of the substituent, suggesting that the interaction with the channel involves charge transfer. nih.gov
Table 3: Structure-Activity Relationship of Dequalinium Analogs as SKCa Channel Blockers
| Modification | Analog Type | Key Finding | Reference |
| Heterocyclic Headgroup | Replacement of quinolinium with pyridinium, acridinium, etc. | Quinoline is the optimal heterocycle for potency; increased charge delocalization enhances activity. | nih.gov |
| Linker Chain Length | Variation of the polymethylene chain length (n=6, 8, 10, 12, 14). | The 10-carbon linker (dequalinium) is a key determinant of activity. | researchgate.net |
| 4-Position Substituent | Replacement of the 4-amino group with other substituents. | Blocking potency correlates with the electronic properties (e.g., ELUMO) of the substituent, suggesting a charge-transfer interaction. | nih.gov |
Fundamental Mechanisms of Action: Molecular and Cellular Research
Membrane Disruption and Permeability Alterations
A primary mechanism of dequalinium (B1207927) chloride's antimicrobial activity is its ability to compromise the structural and functional integrity of the microbial cell membrane. patsnap.compatsnap.com This process begins with the molecule's adsorption onto the cell surface and subsequent diffusion through the cell wall, leading to a cascade of disruptive events. nih.govnih.gov
The initial step in membrane disruption is an electrostatic attraction between the dequalinium chloride molecule and the microbial cell membrane. patsnap.com As a bis-quaternary ammonium (B1175870) compound, dequalinium chloride possesses two positively charged nitrogen centers. patsnap.comresearchgate.net These cationic charges are drawn to the predominantly negatively charged components of the microbial cell's phospholipid bilayer, such as the phosphate (B84403) groups of the lipid head groups. patsnap.comnih.gov This strong electrostatic interaction is crucial for the molecule's accumulation at the cell surface and its subsequent disruptive actions. patsnap.comnih.gov Biophysical studies on model membranes have emphasized the importance of these electrostatic interactions between the positive charges on dequalinium and the polar head groups of the lipids. nih.gov
Following the initial electrostatic binding, dequalinium chloride inserts into the phospholipid bilayer, disturbing its highly organized structure. patsnap.com This physical disruption alters the fluidity and integrity of the membrane, leading to a significant increase in its permeability. patsnap.commims.com By permanently distorting the membrane's structure, dequalinium chloride compromises its function as a selective barrier, a critical feature for cell survival. patsnap.comjpma.org.pk This non-specific mechanism of membrane disruption contributes to its effectiveness against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govpatsnap.com
The increased membrane permeability directly results in the uncontrolled leakage of vital intracellular components. patsnap.compatsnap.com Essential ions, such as potassium ions, are among the first to exit the compromised cell. patsnap.com This is followed by the loss of other small molecules, including nucleotides and metabolic intermediates, which are crucial for cellular processes. patsnap.com The depletion of these essential substances disrupts cellular homeostasis and ultimately contributes to cell death. patsnap.compatsnap.com
Beyond physically disrupting the lipid bilayer, dequalinium chloride also interacts with proteins embedded within or associated with the cytoplasmic membrane. nih.gov The compound can bind to these proteins, leading to their denaturation and precipitation. nih.govresearchgate.netnih.gov This action further damages the membrane structure and inhibits the function of essential membrane-bound enzymes and transport proteins, crippling cellular metabolism and transport processes. nih.govpatsnap.com
The cumulative effect of increased membrane permeability, leakage of cytoplasmic contents, and protein precipitation leads to a severe osmotic imbalance. nih.gov The cell can no longer maintain its internal osmotic pressure, resulting in an uncontrolled influx of water. nih.gov Depending on the concentration of dequalinium chloride and the specific microorganism, this osmotic stress can culminate in cellular lysis, where the cell swells and bursts. drugbank.comnih.govpatsnap.com
Interference with Cellular Energetics and Metabolism
In addition to its profound effects on the cell membrane, dequalinium chloride disrupts microbial viability by interfering with key metabolic and energy-producing pathways. drugbank.compatsnap.com Once it penetrates the cell, it targets fundamental cellular processes. nih.gov The compound is known to inhibit enzymes crucial for cellular respiration and glycolysis. drugbank.compatsnap.com
Research indicates that dequalinium chloride can inhibit bacterial F1-ATPase, an enzyme essential for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. drugbank.comnih.gov By blocking ATP synthesis and glucose metabolism, dequalinium chloride effectively depletes the microorganism's energy reserves. drugbank.comnih.gov Because it accumulates in mitochondria and disrupts energy production, it is sometimes referred to as a mitochondrial poison. drugbank.comnih.govnih.gov This disruption of cellular energetics and protein synthesis machinery, combined with membrane damage, creates a multi-pronged attack that efficiently leads to microbial cell death. jpma.org.pkresearchgate.net
Research Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of dequalinium chloride against various vaginal pathogens, as reported in scientific literature. The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Pathogen | Minimal Inhibitory Concentration (MIC) Range (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.2 - 256 |
| Streptococcus agalactiae (Group B) | 0.2 - ≥1024 |
| Candida albicans | 0.2 - 256 |
| Gardnerella vaginalis | 4 - 512 |
| Trichomonas vaginalis | 25 - 400 |
Inhibition of Respiration Chain Enzymes
Dequalinium chloride is a known inhibitor of the mitochondrial respiratory chain, specifically targeting the activity of NADH-ubiquinone oxidoreductase, also known as Complex I. nih.govebi.ac.uksci-hub.senih.gov Research has demonstrated that dequalinium chloride and structurally related compounds effectively inhibit electron transport activity between NADH and ubiquinone in both bovine heart mitochondria and Paracoccus denitrificans. nih.gov This inhibition halts the flow of electrons from NADH into the respiratory chain, a critical step for oxidative phosphorylation.
The mechanism of inhibition by dequalinium chloride appears to be distinct from that of rotenone, another classical Complex I inhibitor. nih.gov Structure-activity studies indicate that the presence of two quinolinium rings connected by a long bridging group is crucial for the significant inhibition of coenzyme Q reduction. nih.gov The inhibitory action on NADH-ubiquinone reductase disrupts the proton-pumping activity of Complex I, thereby diminishing the electrochemical gradient across the inner mitochondrial membrane that is essential for ATP synthesis. mdpi.com
| Target Enzyme | Organism/System Studied | Observed Effect |
| NADH-ubiquinone reductase (Complex I) | Bovine heart mitochondria | Inhibition of electron transport from NADH to ubiquinone. nih.gov |
| NADH-ubiquinone reductase (Complex I) | Paracoccus denitrificans | Inhibition of electron transport activity. nih.gov |
Disruption of Glucose Metabolism
The inhibition of the mitochondrial respiratory chain by dequalinium chloride directly leads to the disruption of glucose metabolism. drugbank.comnih.gov By blocking the electron transport chain and subsequent oxidative phosphorylation, the cell's capacity to re-oxidize NADH to NAD+ is severely diminished. This feedback inhibits the Krebs cycle (citric acid cycle), a central pathway in glucose metabolism that relies on a steady supply of NAD+.
Consequently, the entire process of cellular energy production from glucose is hampered. nih.gov The disruption of these core metabolic functions interferes with the cell's ability to generate energy, effectively depleting its primary energy sources derived from glucose. drugbank.com
Inhibition of Mitochondrial ATP Synthesis via F1-ATPase
Beyond its effects on the respiratory chain, dequalinium chloride directly inhibits mitochondrial ATP synthesis by targeting the F1-ATPase enzyme (also known as Complex V). drugbank.comnih.gov F1-ATPase is the catalytic component of the ATP synthase complex, responsible for the final step of synthesizing ATP from ADP and inorganic phosphate (Pi).
Research on bovine heart mitochondrial F1-ATPase has shown that dequalinium acts as a potent inhibitor. nih.gov The inhibition occurs with a half-maximal inhibitory concentration (I0.5) of approximately 12 µM. nih.gov Further studies have estimated the apparent dissociation constant (Kd) of the dequalinium-enzyme complex to be around 12.5 µM. nih.gov The binding of dequalinium to F1-ATPase blocks its catalytic activity, thereby preventing the synthesis of ATP and further contributing to the depletion of cellular energy. drugbank.comnih.gov
| Parameter | Value | Enzyme Source |
| I0.5 (Half-maximal inhibitory concentration) | ~12 µM | Bovine heart mitochondrial F1-ATPase nih.gov |
| Kd (Apparent dissociation constant) | ~12.5 µM | Bovine heart mitochondrial F1-ATPase nih.gov |
Nucleic Acid Interactions and Replication Inhibition
Dequalinium chloride's cellular effects extend to direct interactions with nucleic acids, leading to the inhibition of fundamental genetic processes.
DNA Binding and Intercalation
Dequalinium chloride is capable of binding to DNA and inserting itself between the stacked base pairs of the double helix, a process known as intercalation. drugbank.compatsnap.com This interaction is facilitated by the planar, aromatic structure of its quinolinium rings, which can fit into the space created when the DNA helix locally unwinds to accommodate the molecule. patsnap.compatsnap.comwikipedia.org
As a dicationic molecule, dequalinium's two positive charges are electrostatically attracted to the negatively charged phosphate backbone of DNA, which facilitates the initial association. wikipedia.org Following this surface binding, the planar ring system can slide into the hydrophobic core of the DNA, between the base pairs. wikipedia.org This intercalation causes structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with its biological functions. patsnap.com Studies have shown that dequalinium can form stable complexes with plasmid DNA. nih.gov
Impairment of DNA Replication and Transcription
The structural changes induced by DNA intercalation directly impede the processes of DNA replication and transcription. patsnap.com The presence of an intercalated dequalinium molecule acts as a physical barrier, obstructing the progression of DNA polymerase and RNA polymerase along the DNA template. patsnap.compatsnap.com
This blockage effectively halts the synthesis of new DNA and RNA strands, thereby inhibiting cell proliferation and protein synthesis. patsnap.com By preventing the accurate reading of the genetic code, dequalinium's interaction with DNA is a key component of its mechanism for disrupting cellular function.
Precipitation of Cytoplasmic Nucleic Acids
Dequalinium chloride has been reported to cause the precipitation of cytoplasmic nucleic acids. drugbank.comnih.gov This effect is rooted in the fundamental chemistry of the molecules involved. Nucleic acids (both DNA and RNA) are polyanions due to the negatively charged phosphate groups in their backbone. tiangen.com
Dequalinium is a dicationic compound, meaning it carries two positive charges. When dequalinium is present in sufficient concentration, its positive charges can neutralize the negative charges on the nucleic acid backbone. This charge neutralization reduces the solubility of the nucleic acids in the aqueous environment of the cytoplasm, causing them to aggregate and precipitate out of solution. google.com This process can effectively sequester nucleic acids, making them unavailable for essential cellular processes like translation and replication.
Protein Denaturation and Ribosomal Synthesis Inhibition
Dequalinium chloride hydrate (B1144303) exhibits a multifaceted mechanism of action that extends to the disruption of fundamental cellular processes, including protein integrity and synthesis. Although widely cited as a mechanism, detailed molecular and cellular research specifically elucidating the process of protein denaturation by dequalinium chloride is not extensively available in the public domain. However, it is understood that as a quaternary ammonium compound, dequalinium chloride can interact with the structural components of proteins, leading to the disruption of their native conformation. This denaturation results in the loss of the protein's biological function. One of the proposed mechanisms involves the interference with proteins crucial for the respiratory chain and glycolysis in bacteria. nih.govnih.gov
Mitochondriotropic Properties and Mitochondrial Dynamics
Dequalinium chloride hydrate is recognized for its significant mitochondriotropic properties, meaning it selectively targets and accumulates within mitochondria. This characteristic is central to its therapeutic potential, particularly in oncology, as it exploits the distinct physiological features of cancer cell mitochondria.
Selective Accumulation in Mitochondria
Dequalinium chloride, as a lipophilic cation, demonstrates a pronounced and selective accumulation in the mitochondria of carcinoma cells. nih.govpnas.orgbenthamdirect.com This selective targeting is driven by the significantly higher mitochondrial membrane potential (ΔΨm) in cancer cells compared to their non-cancerous counterparts. The Nernst equation predicts that the equilibrium concentration of a doubly charged positive cation like dequalinium is exponentially related to the membrane potential, leading to a much greater accumulation within the highly energized mitochondria of tumor cells. pnas.org This preferential uptake makes dequalinium chloride a promising candidate for targeted cancer therapy, as it can deliver cytotoxic effects directly to the energy-producing core of cancer cells while sparing normal tissues. nih.govpnas.orgnih.gov
Mitochondrial Membrane Potential Disruption
A key consequence of dequalinium chloride's accumulation in mitochondria is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov Research has shown that treatment with dequalinium chloride leads to a significant loss of ΔΨm in cancer cells. nih.gov This depolarization of the mitochondrial membrane is a critical event that can trigger a cascade of downstream effects leading to cell death. The dissipation of the membrane potential disrupts the proton motive force, which is essential for ATP synthesis, thereby crippling the cell's energy production. This event is often an early indicator of mitochondrial dysfunction and a commitment point for apoptosis.
Mitochondrial DNA Depletion and Damage
Studies have demonstrated that dequalinium chloride can induce a selective depletion of mitochondrial DNA (mtDNA) in human cervical carcinoma cells. nih.gov This effect is progressive, with a noticeable loss of mtDNA occurring with each cell division in the presence of the compound. nih.gov The proposed mechanism for this depletion is the inhibition of mtDNA synthesis. nih.gov The loss of mtDNA is significant because it encodes essential components of the electron transport chain. Consequently, mtDNA depletion leads to impaired mitochondrial function, which is a crucial factor in the cytotoxic effects of dequalinium chloride. nih.gov
Inhibition of Mitochondrial Complex I
While some sources suggest that dequalinium chloride can inhibit components of the mitochondrial respiratory chain, specific and detailed research focusing on its direct and potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is not as extensively documented as its other mitochondrial effects. However, it is reported that dequalinium chloride can denature proteins involved in the respiratory chain, which would invariably affect the function of its complexes. nih.gov Some studies on similar mitochondriotropic compounds have highlighted the importance of Complex I as a target for inducing cancer cell death. univ-poitiers.frmdpi.com The inhibition of Complex I disrupts the electron flow, leading to decreased ATP production and an increase in the generation of reactive oxygen species.
Alteration of Cellular Redox Balance and Reactive Oxygen Species Generation
The accumulation of dequalinium chloride in mitochondria and the subsequent disruption of the electron transport chain lead to a significant alteration of the cellular redox balance. Specifically, this disruption promotes the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions. nih.govresearchgate.net The increase in ROS levels induces a state of oxidative stress within the cancer cells. This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Furthermore, dequalinium chloride has been shown to decrease the levels of glutathione (B108866) (GSH), a key intracellular antioxidant, further exacerbating the oxidative stress. This imbalance in the cellular redox state is a critical factor in initiating the apoptotic cascade and contributes significantly to the cytotoxic effects of dequalinium chloride. nih.gov
Interactive Data Table: Effects of Dequalinium Chloride on Mitochondrial Parameters
| Cell Line | Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | 1.5 - 100 | 24 - 48 | Decreased cell viability, loss of mitochondrial membrane potential, increased ROS production | nih.gov |
| HeLa (Cervical Carcinoma) | Not Specified | Not Specified | Selective depletion of mitochondrial DNA | nih.gov |
| NB4 and K562 (Leukemia) | Not Specified | 0.5 - 16 | Mitochondrial membrane depolarization, superoxide anion overproduction, ATP depletion | researchgate.net |
Molecular Targets and Signaling Pathways in Diverse Biological Systems in Vitro/preclinical
Kinase Inhibition
Dequalinium (B1207927) chloride has been identified as an inhibitor of specific protein kinases, enzymes that play crucial roles in cellular signaling and regulation. Its inhibitory actions are concentrated on Protein Kinase C and Cdc7/Dbf4 kinase, suggesting its potential to interfere with pathways controlling cell growth, proliferation, and DNA replication.
Dequalinium, also referred to in studies as DECA (1,1'-decamethylenebis-4-aminoquinaldinium diiodide), demonstrates inhibitory activity against conventional isoforms of Protein Kinase C (PKC), specifically PKC-α and PKC-β. nih.gov Preclinical investigations have shown that upon exposure to UV light, dequalinium can covalently modify and irreversibly inhibit both PKC-α and PKC-β with an IC50 value in the range of 7-18 μM. nih.gov The mechanism of inhibition is competitive with respect to the Receptor for Activated C Kinase-1 (RACK-1), an important adaptor protein involved in PKC translocation and function. nih.gov Dequalinium's interaction with the RACK-1 binding site on PKC prevents the formation of the PKC-RACK-1 complex, thereby inhibiting its translocation. nih.gov
Structure-activity relationship studies on dequalinium analogues have further illuminated the requirements for potent PKC-α inhibition. The length of the alkylene linker between the two quinolinium rings is a critical determinant of inhibitory potency. Analogues with longer saturated linkers, such as those with 12 (C12), 14 (C14), or 16 (C16) carbon atoms, exhibit enhanced inhibitory effects. The optimal potency against PKC-α was observed with the C14-linker analogue, which demonstrated an IC50 of 2.6 ± 0.2 μM. nih.gov This suggests that a specific spatial arrangement of the two quinolinium head groups is necessary for effective binding and inhibition. In contrast, geometric isomers with unsaturation in the C10-alkyl linker showed different potencies, with the trans isomer being significantly more active than the cis isomer. nih.gov
| Compound | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Dequalinium (DECA) | PKC-α, PKC-β | 7 - 18 | Competitive inhibition with respect to RACK-1; irreversible upon UV exposure |
| C14-DECA analogue | PKC-α | 2.6 ± 0.2 | Linker-dependent enhanced inhibition |
| trans-C10-DECA analogue (unsaturated) | PKC-α | 12 ± 3 | Geometry-dependent inhibition |
| cis-C10-DECA analogue (unsaturated) | PKC-α | 52 ± 12 | Geometry-dependent inhibition |
Dequalinium chloride has been identified as a potent inhibitor of the Cdc7/Dbf4 kinase complex, also known as Dbf4-dependent kinase (DDK). nih.govnih.gov This kinase is a critical regulator of the initiation of DNA replication. shu.edumdpi.com Unlike many other kinase inhibitors that compete with ATP, dequalinium chloride acts as a non-ATP-competitive inhibitor. nih.govnih.gov Its mechanism involves the disruption of the protein-protein interaction between the catalytic subunit, Cdc7, and its regulatory subunit, Dbf4. nih.gov
By interfering with the formation of the active Cdc7-Dbf4 complex, dequalinium chloride effectively inhibits the kinase activity of Cdc7. nih.gov This leads to a blockage of S phase progression in the cell cycle. nih.govnih.gov Preclinical studies in cancer models have demonstrated that this inhibition of Cdc7/Dbf4 kinase by dequalinium chloride results in anti-tumor activity. nih.gov
Ion Channel Modulation
In addition to its effects on kinases, dequalinium chloride also modulates the function of specific ion channels, particularly potassium (K+) channels. Its actions are most pronounced on small-conductance Ca²⁺-activated K⁺ channels, but it also affects other types of K+ channels and neuronal signaling.
Dequalinium is a potent blocker of small-conductance Ca²⁺-activated K⁺ channels (SK channels), which are sensitive to the bee venom toxin apamin. nih.gov In preclinical models using guinea-pig hepatocytes, dequalinium effectively blocked the loss of K+ induced by angiotensin II, a process mediated by SK channels, with an IC50 of 1.5 ± 0.1 μM. nih.gov Furthermore, it demonstrated a high affinity for these channels by inhibiting the binding of ¹²⁵I-monoiodoapamin with a KI of 1.1 ± 0.1 μM. nih.gov This makes dequalinium one of the most potent non-peptide blockers of SK channels described. nih.gov
The family of Ca²⁺-activated K⁺ channels is diverse, including small-conductance (SK), intermediate-conductance (IK), and large-conductance (BK) channels. wikipedia.orgmdpi.com Dequalinium exhibits a degree of selectivity in its modulation of these channels. While it is a potent blocker of SK channels, its effects on other Ca²⁺-activated K⁺ channels are less pronounced. The potency of dequalinium as a blocker of KCa2 channels (a subtype of SK channels) is reported to be around 200 nM. nih.gov
Dequalinium chloride has been shown to interfere with neurotransmission at sympathetic ganglia. In studies on frog sympathetic ganglia, dequalinium reduced ganglionic transmission with an EC50 of 2 μM. researchgate.net It acts as a non-surmountable antagonist of the depolarization evoked by the activation of nicotinic acetylcholine (B1216132) receptors in these ganglia. researchgate.net This indicates that dequalinium can block nerve impulses at these junctions by interfering with cholinergic signaling.
| Target | Effect | Potency | Biological System |
|---|---|---|---|
| Apamin-Sensitive K+ Channels (SK Channels) | Blockade of K+ loss | IC50: 1.5 ± 0.1 μM | Guinea-pig hepatocytes |
| Apamin-Sensitive K+ Channels (SK Channels) | Inhibition of ¹²⁵I-monoiodoapamin binding | KI: 1.1 ± 0.1 μM | Not specified |
| KCa2 Channels | Blockade | IC50: ~200 nM | Not specified |
| Ganglionic Transmission | Reduction of transmission | EC50: 2 μM | Frog sympathetic ganglia |
Interaction with Drug Transporters and Regulators
Dequalinium chloride hydrate (B1144303) is a lipophilic, bis-quaternary ammonium (B1175870) compound that interacts with various transport proteins and regulatory molecules in both bacterial and human cells. nih.govdrugbank.com These interactions are central to its mechanisms of action, influencing processes from bacterial drug resistance to the transport of therapeutic agents in human tissues.
At the bacterial level, dequalinium chloride has been identified to interact with several multidrug transporters. nih.govdrugbank.com These transporters are key components of bacterial defense mechanisms, actively extruding a wide range of toxic compounds and contributing to antimicrobial resistance. The interaction of dequalinium chloride with transporters such as QacR, AcrB, and EmrE underscores one facet of its antibacterial activity. nih.govdrugbank.com By engaging with these efflux pumps, dequalinium chloride can interfere with their function, a mechanism that is a subject of ongoing research to understand its full implications for overcoming bacterial drug resistance.
Beyond direct interaction with transporter proteins, dequalinium chloride also targets transcriptional regulators that control the expression of efflux systems. nih.govdrugbank.com Specifically, it interacts with RamR, a transcriptional repressor that regulates the ramA gene. nih.gov The RamA protein, in turn, controls the expression of the AcrAB-TolC multidrug efflux system. nih.gov
Research involving crystal structures has shown that dequalinium, along with other compounds, binds to RamR. nih.gov This binding event involves a specific interaction with the amino acid residue Phe155 within the regulator protein. nih.gov The binding of dequalinium to RamR reduces the regulator's affinity for its target DNA sequence, leading to an increased expression of ramA. nih.gov This demonstrates a sophisticated interaction where the compound influences the genetic regulation of a primary bacterial multidrug resistance pathway. nih.gov
In human systems, dequalinium chloride has been identified as a potent inhibitor of the human organic cation transporter 2 (hOCT2), also known as SLC22A2. semanticscholar.orgnih.gov This transporter is a key player in the disposition of endogenous and exogenous organic cations and is prominently expressed in the kidneys. nih.govresearchgate.net
Through in vitro assays, dequalinium was found to be a potent hOCT2 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 88.16 ± 7.14 nM for the transport of a fluorescent substrate. nih.govresearchgate.net Further studies demonstrated that dequalinium inhibits the hOCT2-mediated transport of platinum-based anticancer agents in a concentration-dependent manner. nih.govresearchgate.netnih.gov This inhibitory action could modulate the disposition of co-administered drugs that are substrates of hOCT2. nih.gov
| Substrate | IC₅₀ (nM) |
|---|---|
| ASP+ (Fluorescent Substrate Analogue) | 88.16 ± 7.14 |
| Cisplatin | 18.81 ± 9.93 |
| Oxaliplatin | 11.37 ± 5.32 |
In contrast to its potent effect on hOCT2, dequalinium chloride shows a high degree of selectivity. Studies have demonstrated that it does not significantly inhibit the activity of the related human organic cation transporter 1 (hOCT1) or the multidrug and toxin extrusion protein 1 (hMATE1). nih.gov Specifically, at a concentration of 100 nM, dequalinium did not inhibit the transport of substrates mediated by hOCT1 or hMATE1. nih.gov This specificity suggests that dequalinium's interaction is structurally selective for the hOCT2 transporter over other closely related drug transporters. nih.gov
Modulation of Apoptosis-Related Proteins and Pathways
Dequalinium chloride also modulates key proteins involved in the regulation of apoptosis, or programmed cell death. This activity is particularly relevant to its potential anticancer effects, as the evasion of apoptosis is a hallmark of cancer cells.
A primary molecular target of dequalinium chloride in the apoptotic pathway is the X-linked inhibitor of apoptosis protein (XIAP). nih.govresearchgate.net XIAP is one of the most potent endogenous inhibitors of caspases, the key executioner enzymes in apoptosis. nih.gov By inhibiting caspases, XIAP can effectively block cell death. researchgate.net
Dequalinium chloride has been identified as an antagonist of XIAP. nih.gov It has been shown to inhibit the crucial interaction between XIAP and caspase-3, both in vitro and in cellular assays. nih.gov The mechanism of this inhibition involves the direct binding of dequalinium to the BIR2 (baculovirus IAP repeat) domain of the XIAP protein. researchgate.netresearchgate.net This interaction impairs the anti-apoptotic function of XIAP, thereby sensitizing cells to apoptotic stimuli. researchgate.netresearchgate.net Studies in human glioma and leukemia cells have indicated that dequalinium promotes apoptosis, an effect linked to its ability to inhibit XIAP and affect related signaling pathways. drugbank.comnih.govresearchgate.net
Downregulation of Raf/MEK/ERK Signaling Pathways
Dequalinium chloride has demonstrated the ability to modulate key cellular signaling pathways involved in cell proliferation and survival, including the Raf/MEK/ERK pathway. nih.govdrugbank.comnih.gov Research on human leukemia cells has shown that dequalinium chloride exerts a downregulatory effect on this signaling cascade. nih.govprobes-drugs.org The Raf/MEK/ERK pathway, a critical mitogen-activated protein kinase (MAPK) cascade, is frequently hyperactivated in various cancers, driving tumor cell growth. nih.govresearchgate.netresearchgate.net
In studies using the K562 human leukemic cell line, dequalinium chloride (referred to as DQA in the study) was found to decrease the activity of ERK1/2 protein kinases. nih.gov This inhibition is significant as the Raf/MEK/ERK pathway plays a role in the survival of these cells. nih.gov Further investigation revealed that the inhibition of ERK1/2 with the specific inhibitor U0126 enhanced the ability of dequalinium chloride to potentiate imatinib-induced apoptosis, highlighting the pathway's role in cell survival mechanisms. nih.gov In human glioma cells, dequalinium chloride has been suggested to promote apoptosis by affecting the expression of several genes, including RAF1. proquest.com This body of evidence indicates that a key component of dequalinium chloride's anticancer activity involves the suppression of the pro-survival Raf/MEK/ERK signaling pathway. drugbank.comnih.gov
Table 1: Research Findings on Dequalinium Chloride and Raf/MEK/ERK Pathway
| Cell Line | Observation | Implication | Reference(s) |
|---|---|---|---|
| K562 (Human Leukemia) | Downregulatory activity on ERK1/2 protein kinase activity. | Contributes to the anticancer mechanism of the compound. | nih.gov |
| Human Leukemia Cells | Downregulates Raf/MEK/ERK1/2 signaling pathways. | Part of the cytotoxic effect leading to cell death. | drugbank.com, nih.gov, probes-drugs.org |
Downregulation of PI3K/Akt Signaling Pathways
In conjunction with its effects on the Raf/MEK/ERK pathway, dequalinium chloride also downregulates the PI3K/Akt signaling pathway, another crucial regulator of cell survival, proliferation, and metabolism. nih.govdrugbank.comnih.govprobes-drugs.org The PI3K/Akt pathway is often aberrantly activated in cancer, making it a key therapeutic target. nih.gov
Table 2: Research Findings on Dequalinium Chloride and PI3K/Akt Pathway
| Cell Line | Observation | Implication | Reference(s) |
|---|---|---|---|
| K562 (Human Leukemia) | Downregulatory activity on PI3K protein kinase activity. | Suggests a multi-pathway inhibitory mechanism of action. | nih.gov |
Induction of Apoptosis and Necrosis
A primary outcome of dequalinium chloride's activity at the molecular level is the induction of programmed cell death (apoptosis) and, under certain conditions, necrosis. probes-drugs.org This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those from leukemia and glioma. proquest.comnih.govnih.gov As a lipophilic cation, dequalinium chloride selectively accumulates in mitochondria, disrupting their function, which is a key event in the initiation of apoptosis. nih.govnih.govresearchgate.netselleckchem.com
In peripheral blood mononuclear cells isolated from patients with B-cell chronic lymphocytic leukemia (B-CLL), dequalinium chloride was found to have a potent cytotoxic effect, inducing cell death via apoptosis. nih.gov Similarly, studies on human glioma cell lines demonstrated that dequalinium chloride significantly inhibited cell growth and proliferation by promoting apoptosis. proquest.com The induction of apoptosis in glioma cells may be linked to changes in the expression of apoptosis-related genes such as BCL-2. proquest.com
Interestingly, the mode of cell death can be concentration-dependent. In K562 human leukemic cells, treatment with high concentrations of dequalinium chloride (20 μmol/L) for extended periods (48 hours) resulted in cell death primarily through necrosis. nih.gov However, the same cells could be sensitized to apoptosis when dequalinium chloride was combined with other agents that inhibit survival signals. nih.gov The compound's ability to induce cell death is a critical component of its anticancer activity. drugbank.comnih.govprobes-drugs.org
Table 3: Research Findings on Dequalinium Chloride-Induced Cell Death
| Cell Type / Line | Mode of Death | Observation | Reference(s) |
|---|---|---|---|
| B-CLL Cells (Human) | Apoptosis | Higher cytotoxic effect observed in B-CLL cells compared to healthy donor cells. | nih.gov |
| Human Glioma Cells | Apoptosis | Significantly inhibited growth and proliferation; may affect expression of BCL-2 and other genes. | proquest.com |
| K562 (Human Leukemia) | Necrosis & Apoptosis | High concentrations led to necrosis; combination with other agents enhanced apoptosis. | nih.gov |
| Human Leukemia Cells | Apoptosis and/or Necrosis | The cytotoxic effect of dequalinium leads to cell death through these mechanisms. | drugbank.com, nih.gov, probes-drugs.org |
Preclinical Efficacy and Resistance Studies in Vitro/animal Models
Broad-Spectrum Antimicrobial Activity (In Vitro)
Dequalinium (B1207927) chloride exhibits broad-spectrum antimicrobial efficacy, with a rapid bactericidal and fungicidal action that can occur within 30 to 60 minutes. drugbank.comnih.gov In vitro studies have demonstrated its activity against a wide array of vaginal pathogens, with minimal inhibitory concentrations (MICs) ranging from 0.2 to ≥ 1024 µg/mL. drugbank.comnih.gov
Dequalinium chloride has shown significant in vitro activity against various Gram-positive bacteria. Generally, Gram-positive bacteria are more susceptible to dequalinium chloride than Gram-negative bacteria. drugbank.comnih.gov Its mechanism of action involves absorption into the bacterial cell surface, diffusion through the cell wall, and disruption of cell permeability. nih.gov This leads to the denaturation of proteins involved in the respiratory chain and glycolysis, interference with ribosomal protein synthesis, and ultimately, depletion of the bacteria's energy sources. nih.gov
Staphylococcus species drugbank.comnih.gov
Streptococcus species drugbank.comnih.gov
Enterococcus species drugbank.comnih.gov
Listeria species drugbank.comnih.gov
Gardnerella species drugbank.comnih.gov
| Bacterial Species | Reported In Vitro Activity |
|---|---|
| Staphylococcus spp. | Susceptible |
| Streptococcus spp. | Susceptible |
| Enterococcus spp. | Susceptible |
| Listeria spp. | Susceptible |
| Gardnerella spp. | Susceptible |
While generally less sensitive than their Gram-positive counterparts, many Gram-negative bacteria are also susceptible to dequalinium chloride. drugbank.comnih.gov One study found that dequalinium chloride can induce resistance to ciprofloxacin and collateral sensitivity to tobramycin in Pseudomonas aeruginosa. nih.gov The compound's broad-spectrum activity extends to several clinically relevant Gram-negative species. drugbank.comnih.gov
Escherichia species drugbank.comnih.gov
Proteus species (with the exception of Proteus mirabilis) drugbank.comnih.gov
Bacteroides species drugbank.comnih.gov
Prevotella species drugbank.comnih.gov
Porphyromonas species drugbank.comnih.gov
| Bacterial Species | Reported In Vitro Activity |
|---|---|
| Escherichia spp. | Susceptible |
| Proteus spp. (excluding P. mirabilis) | Susceptible |
| Bacteroides spp. | Susceptible |
| Prevotella spp. | Susceptible |
| Porphyromonas spp. | Susceptible |
Dequalinium chloride possesses fungicidal properties and is effective against various yeasts, including multiple species of Candida. drugbank.comnih.govwikipedia.org Its antifungal activity is a key component of its therapeutic use in treating mixed vaginal infections. drugbank.com In vitro studies have confirmed its efficacy against Candida species that are common culprits in vulvovaginal candidiasis. drugbank.comnih.gov
| Fungal Species | Reported In Vitro Activity |
|---|---|
| Candida spp. | Susceptible |
The broad antimicrobial spectrum of dequalinium chloride also includes antiprotozoal activity. drugbank.comnih.gov It has demonstrated effectiveness against Trichomonas vaginalis, a common protozoan parasite responsible for trichomoniasis. drugbank.comnih.gov
| Protozoan Species | Reported In Vitro Activity |
|---|---|
| Trichomonas vaginalis | Susceptible |
In addition to its effects on cellular microorganisms, dequalinium chloride has shown potential antiviral properties. drugbank.comnih.gov Research has indicated that it can bind to the membrane-proximal external region (MPER) of the gp41 spike envelope of the human immunodeficiency virus (HIV-1). drugbank.comnih.govnih.gov
| Virus | Target | Reported In Vitro Activity |
|---|---|---|
| Human Immunodeficiency Virus 1 (HIV-1) | MPER domain of gp41 | Binding activity |
Dequalinium chloride has also been noted for its antiparasitic properties. drugbank.comnih.gov It has been identified to interact with chitinase A from Vibrio harveyi. nih.gov Furthermore, some dequalinium salts are suggested to have antimalarial activities, with research models utilizing organisms such as Plasmodium berghei. wikipedia.org
| Parasite/Target | Reported In Vitro/In Vivo Model Activity |
|---|---|
| Vibrio harveyi chitinase A | Interaction identified |
| Plasmodium berghei | Potential antimalarial activity |
Antibiofilm Properties (In Vitro)
Dequalinium chloride hydrate (B1144303) has demonstrated significant antibiofilm properties in preclinical in vitro studies, particularly against biofilms formed by pathogens such as Gardnerella spp., which are associated with bacterial vaginosis (BV).
In vitro studies have shown that dequalinium chloride is effective in destroying BV-associated Gardnerella spp. biofilms by impacting both their biomass and metabolic activity. A microtiter plate assay was utilized to assess these effects, revealing that dequalinium chloride reduces biofilm biomass and metabolism at concentrations below 256 µg/mL.
The effectiveness of dequalinium chloride in reducing biofilm biomass and metabolic activity has been quantified through the determination of EC50 values (the concentration of a drug that gives a half-maximal response). For BV-associated Gardnerella spp. strains, the EC50 for biomass reduction was found to be 2.5 µg/mL, while the EC50 for metabolic activity reduction was 8.1 µg/mL. In comparison, non-BV-associated strains showed higher EC50 values for both biomass (14.6 µg/mL) and metabolic activity (13.7 µg/mL), though dequalinium chloride remained effective, particularly in reducing metabolic activity.
| Gardnerella spp. Biotype | Biomass EC50 (µg/mL) | Metabolic EC50 (µg/mL) |
|---|---|---|
| BV-Associated | 2.5 | 8.1 |
| Non-BV-Associated | 14.6 | 13.7 |
Beyond reducing biomass and metabolic activity, dequalinium chloride has been shown to disrupt the physical structure of the biofilm matrix. Visualization through scanning electron microscopy (SEM) has confirmed that dequalinium chloride can destroy the biofilm matrix architecture to some extent. This disruption of the biofilm's protective extracellular matrix is a key component of its antibiofilm efficacy. The disruption of the biofilm architecture is likely caused by the multiple mechanisms of action of dequalinium chloride.
Mechanisms of Antimicrobial Resistance and Sensitization
A significant advantage of dequalinium chloride is its low propensity for inducing antimicrobial resistance. This is attributed to its multiple modes of action against microbial cells. The primary antimicrobial activity of quaternary ammonium (B1175870) compounds like dequalinium chloride involves increasing cell permeability, which leads to a subsequent loss of enzyme activity. Specifically, its mechanisms include adsorption to the microorganism's cell surface, diffusion through the cell wall, and binding to the cytoplasmic membrane, which leads to the formation of complexes and protein precipitation. It also denatures proteins involved in the respiratory chain and glycolysis, interfering with cell metabolism and ribosomal protein synthesis. This multi-targeted approach makes it difficult for microorganisms to develop resistance.
While dequalinium chloride has a low likelihood of fostering resistance, some studies have explored its interaction with bacterial resistance mechanisms. Research has identified dequalinium chloride as an inducer of the expression of genes encoding multidrug resistance efflux pumps. For instance, in Pseudomonas aeruginosa, dequalinium chloride was found to induce the expression of the mexCD-oprJ operon, which codes for a clinically relevant efflux pump. This can lead to a temporary decrease in susceptibility to antibiotics that are substrates of this pump, such as ciprofloxacin. At the bacterial level, dequalinium chloride has also been found to interact with the transcriptional regulator RamR.
Dequalinium chloride has been investigated for its potential synergistic effects when used in combination with other antimicrobial agents. One study explored its use to induce transient collateral sensitivity to tobramycin in ciprofloxacin-resistant P. aeruginosa. By inducing the nfxB gene, dequalinium chloride made the bacteria more susceptible to tobramycin, suggesting a potential combination therapy strategy to eliminate resistant strains. Another therapeutic approach has involved the combination of dequalinium chloride with estriol, which resulted in the total disappearance of mixed flora in a high percentage of cases in a clinical setting. More recently, research has shown that dequalinium chloride can slow the evolution of antibiotic resistance when used with ciprofloxacin by inhibiting the bacterial stress response that promotes mutations.
Anticancer Activity in Cell Lines and Animal Models (Mechanistic Focus)
Dequalinium chloride hydrate has exhibited significant anticancer effects in a variety of preclinical models. Its mechanisms of action are multifaceted, primarily revolving around its ability to selectively target and disrupt mitochondrial function in malignant cells.
Effects on Cancer Cell Proliferation and Viability (In Vitro)
In laboratory settings, Dequalinium chloride has demonstrated the ability to inhibit the growth and induce cell death in a range of human cancer cell lines. biosynth.comresearchgate.net Studies have shown that it can effectively reduce the viability of prostate cancer cell lines, including PC3, DU145, LNCaP, and MDA-PCA-2B. medchemexpress.com For instance, treatment with Dequalinium chloride led to the induction of apoptosis in PC3 cells. medchemexpress.com Similarly, it has been shown to inhibit the growth of glioblastoma cells in vitro. researchgate.netnih.gov The cytotoxic effects of Dequalinium chloride were observed in a dose-dependent manner in acute myeloid leukemia (AML) cell lines such as HL-60, KG-1, MonoMac-1, and Kasumi-1, with significant cell death occurring at a concentration of 5 µM after a three-day treatment. oncotarget.com
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Effect |
|---|---|---|
| PC3, DU145, LNCaP, MDA-PCA-2B | Prostate Cancer | Inhibition of cell growth, induction of apoptosis medchemexpress.com |
| Glioblastoma cells | Glioblastoma | Inhibition of cell growth researchgate.netnih.gov |
| HL-60, KG-1, MonoMac-1, Kasumi-1 | Acute Myeloid Leukemia | Dose-dependent cytotoxicity oncotarget.com |
| OEC-M1 | Oral Cancer | Inhibition of proliferation |
| FADU | Oral Cancer | Inhibition of proliferation |
| BGC 823 | Stomach Cancer | Inhibition of proliferation researchgate.net |
| PGBE1 | Lung Cancer | Inhibition of proliferation researchgate.net |
Selective Targeting of Malignant Cells (e.g., Carcinoma Cells, Leukemia Cells)
A key aspect of the anticancer potential of Dequalinium chloride lies in its selective action against malignant cells. nih.gov As a positively charged, lipophilic compound, it preferentially accumulates in the mitochondria of carcinoma cells. nih.govglpbio.com This selective accumulation is a critical factor in its anticarcinoma activity. nih.gov Research has shown that this compound displays significant anticarcinoma activity based on this selective mitochondrial accumulation. nih.gov In studies involving AML cells, Dequalinium chloride was found to impair the viability of the most primitive AML blasts while sparing healthy mature blood and hematopoietic stem cells, indicating a degree of selectivity for leukemic cells. oncotarget.com
Induction of Differentiation in Cancer Cells (e.g., AML cells)
Beyond its cytotoxic effects, Dequalinium chloride has been shown to induce differentiation in certain cancer cells, particularly in the context of acute myeloid leukemia (AML). oncotarget.com In all AML cell lines tested, Dequalinium chloride treatment led to the upregulation of the CD15 surface marker, a key indicator of differentiation. oncotarget.com This suggests that the compound can help overcome the differentiation block that is a hallmark of AML. oncotarget.com The induction of differentiation is a promising therapeutic strategy as it can lead to a less aggressive cancer phenotype. oncotarget.com
Impact on Cancer Stem Cells
Emerging evidence suggests that Dequalinium chloride may also target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse. oncotarget.com In studies on AML, treatment with Dequalinium chloride preferentially affected leukemic stem cells. oncotarget.com It was observed that the compound differentially impaired the cell viability of the most primitive AML blasts and reduced the clonogenic capacity of AML cells. oncotarget.com These findings suggest that targeting the X-linked inhibitor of apoptosis protein (XIAP), a known target of Dequalinium chloride, may be a strategy to eradicate the leukemic stem cell population. oncotarget.com
Synergistic Anticancer Effects with Chemotherapeutic Agents (e.g., Cisplatin)
Dequalinium chloride has been found to work synergistically with conventional chemotherapeutic drugs, potentially enhancing their efficacy and overcoming drug resistance. researchgate.net For example, in oral cancer cells, Dequalinium chloride has been shown to enhance the therapeutic effect of cisplatin. researchgate.net Combination index (CI) data revealed a synergistic effect when Dequalinium chloride was combined with cisplatin in a 1:1 ratio in OEC-M1 oral cancer cells. researchgate.net This synergistic relationship suggests that Dequalinium chloride could be used in combination therapies to improve treatment outcomes for cancer patients. researchgate.net
Table 2: Synergistic Effects of this compound with Cisplatin
| Cell Line | Cancer Type | Combination Ratio (Dequalinium chloride:Cisplatin) | Result |
|---|---|---|---|
| OEC-M1 | Oral Cancer | 1:1 | Synergistic Effect researchgate.net |
| FADU | Oral Cancer | 1:1 | Enhanced Cisplatin Effect researchgate.net |
Neuroprotective Properties (In Vitro/Preclinical Models)
While the primary focus of recent preclinical research on Dequalinium chloride has been its anticancer activity, there are indications of its potential neuroprotective properties. nih.govnih.gov As an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), it may play a role in modulating neuronal signaling pathways. medchemexpress.com However, detailed in vitro and preclinical studies specifically investigating its neuroprotective effects are limited. Further research is needed to elucidate the mechanisms and potential therapeutic applications of Dequalinium chloride in the context of neurodegenerative diseases.
Targeting α-Synuclein Oligomers and Restricting Protofibril Formation
Preclinical research has identified dequalinium chloride as a molecule that interacts with α-synuclein, the primary component of Lewy bodies associated with neurodegenerative disorders like Parkinson's disease. nih.gov Studies in in vitro and animal models have explored its potential to modulate the aggregation cascade of this protein. Dequalinium chloride exhibits a dual functionality: it promotes the self-oligomerization of α-synuclein into protofibrils while simultaneously demonstrating an ability to disintegrate mature amyloid fibrils. elsevierpure.comnih.gov
The interaction is specific, with the dequalinium-binding site located on the acidic C-terminal region of the α-synuclein protein. nih.govresearchgate.net This interaction has an approximate dissociation constant of 5.5 μM. nih.gov The molecular structure of dequalinium chloride, particularly its double-headed configuration with two cationic 4-aminoquinaldinium rings, is considered critical for inducing this protein self-oligomerization. nih.gov This process leads to the formation of α-synuclein protofibrils, preventing their further development into insoluble amyloid fibrils. nih.govresearchgate.net
The resulting dequalinium-induced protofibrils have been shown to be biologically active. In vitro experiments revealed that these protofibrils can compromise the membrane integrity of liposomes. nih.govresearchgate.net Furthermore, they were observed to affect the viability of human neuroblastoma cells. nih.govresearchgate.net In cellular models, the application of dequalinium chloride to cells overexpressing α-synuclein led to significant cell death. nih.govresearchgate.net
In an in vivo yeast model engineered to overexpress a fluorescently tagged α-synuclein (α-synuclein-GFP), treatment with dequalinium chloride resulted in the disintegration of intracellular green fluorescent inclusions into smears. elsevierpure.comnih.gov This structural change in the protein aggregates was associated with an increase in cell death, suggesting that the fragmentation of mature fibrils can amplify cytotoxicity. elsevierpure.comnih.gov This dual action—promoting protofibril formation from monomers and breaking down mature fibrils—positions dequalinium chloride as a modulator of the α-synuclein aggregation pathway. elsevierpure.comnih.gov
| Parameter | Observation | Model System |
| Binding Site | Acidic C-terminal region of α-synuclein | In Vitro |
| Dissociation Constant (Kd) | ~5.5 μM | In Vitro |
| Effect on Monomers | Induces self-oligomerization into protofibrils | In Vitro |
| Effect on Mature Fibrils | Instantaneously disintegrates amyloid fibrils | In Vitro |
| Effect on Membranes | Protofibrils affect liposome membrane intactness | In Vitro (Liposomes) |
| Cellular Effect | Influences cell viability; causes significant death in α-synuclein-overexpressing cells | Human Neuroblastoma Cells |
| In Vivo Effect | Disintegrates intracellular inclusions, leading to enhanced cell death | Yeast (S. cerevisiae) Model |
Computational and Biophysical Research on Dequalinium Chloride Hydrate
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models developed exclusively for Dequalinium (B1207927) chloride hydrate (B1144303) are not extensively documented in publicly available research, the principles of this methodology are widely applied to compounds with similar characteristics, such as other quaternary ammonium (B1175870) compounds. These studies often utilize machine learning algorithms to predict biological activities and guide the discovery of novel inhibitors.
Machine Learning-Based Approaches for Predicting Biological Activities
Machine learning-based QSAR models have become instrumental in predicting the biological activities of chemical compounds. ijsmr.innih.gov These approaches leverage algorithms such as Random Forest, support vector machines, and neural networks to analyze large datasets of compounds and their associated activities. ijsmr.innih.gov For compounds structurally related to Dequalinium chloride, these models can predict various endpoints, including antimicrobial, antifungal, and cytotoxic activities.
The general workflow for developing such a model involves several key steps:
| Step | Description |
| Data Collection | Gathering a dataset of molecules with known biological activities. |
| Descriptor Calculation | Computing a wide range of molecular descriptors that quantify various aspects of the chemical structure (e.g., topological, geometrical, electronic). |
| Model Training | Using a machine learning algorithm to learn the relationship between the molecular descriptors and the biological activity from a training set of compounds. |
| Model Validation | Assessing the predictive performance of the model using an independent test set of compounds. |
While a specific machine learning-based QSAR model for Dequalinium chloride hydrate is not detailed in the available literature, the established success of these methods for other structurally similar antimicrobial and anticancer agents suggests their potential applicability. ijsmr.innih.gov
Identification of Novel Inhibitors through In Silico Screening
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com This method can significantly accelerate the discovery of new drug candidates by reducing the number of compounds that need to be screened experimentally. nih.gov
For a compound like Dequalinium chloride, which is known to inhibit protein kinase C (PKC) and block apamin-sensitive K+ channels, in silico screening could be employed to identify novel inhibitors with improved potency or selectivity. selleckchem.com The process typically involves:
Target Identification: Defining the three-dimensional structure of the biological target.
Library Preparation: Assembling a large database of chemical compounds to be screened.
Molecular Docking: Computationally predicting the binding mode and affinity of each compound in the library to the target protein.
Hit Selection: Ranking the compounds based on their predicted binding affinity and selecting the most promising candidates for experimental validation.
Although specific studies detailing the use of in silico screening to identify novel inhibitors based on the Dequalinium chloride scaffold are not readily found, this approach remains a powerful tool in modern drug discovery for identifying new therapeutic agents. nih.gov
Molecular Dynamics Simulations and Biophysical Characterization
Molecular dynamics (MD) simulations and various biophysical techniques have provided a detailed picture of how this compound interacts with cell membranes, particularly with phosphatidylcholine bilayers. These studies are crucial for understanding its mechanism of action, especially its ability to target mitochondria.
Interaction with Phosphatidylcholine Bilayers
Biophysical studies have shown that Dequalinium chloride interacts significantly with phosphatidylcholine bilayers, which are major components of eukaryotic cell membranes. nih.gov Research using techniques such as differential scanning calorimetry, X-ray scattering, and NMR spectroscopy has revealed the nature of these interactions. nih.gov
Dequalinium has been observed to locate at the level of the polar head groups of the lipids. nih.gov This interaction is influenced by the electrostatic forces between the positively charged Dequalinium molecule and the lipid head groups. nih.gov Molecular dynamics simulations of similar systems have shown that such interactions can alter the physical properties of the membrane, including its thickness and fluidity. nih.govkarazin.ua
| Technique | Observation | Reference |
| Differential Scanning Calorimetry (DSC) | Alteration of lipid phase transition temperature | nih.gov |
| Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) | Changes in bilayer structure and spacing | nih.gov |
| 31P and 2H NMR Spectroscopy | Effects on lipid head group and acyl chain dynamics | nih.gov |
| Freeze-Fracture Electron Microscopy | Visualization of membrane structural changes | nih.gov |
These findings indicate that Dequalinium chloride is not a passive molecule in the membrane but actively modulates its structure and properties. nih.gov
Electrostatic Interactions at Lipid Head Groups
The primary driving force for the initial interaction of Dequalinium chloride with lipid bilayers is electrostatic attraction. nih.govnih.govmdpi.com The two quaternary ammonium groups in the Dequalinium molecule carry positive charges, which are attracted to the negatively charged phosphate (B84403) groups in the polar head region of phospholipids (B1166683) like phosphatidylcholine. nih.govresearchgate.net
Studies have emphasized the critical role of these electrostatic interactions, noting that the stability of liposomes containing Dequalinium is greater in water compared to phosphate-buffered saline, which screens the electrostatic charges. nih.gov A proposed "U-shape" insertion of Dequalinium into the bilayer highlights the strong electrostatic interactions with the membrane's polar head groups, rather than a deeper, membrane-spanning insertion. researchgate.net
Membrane Budding Induction
A significant consequence of the interaction between Dequalinium chloride and phosphatidylcholine bilayers is the induction of membrane budding. nih.gov This phenomenon, observed in aqueous environments, is driven by the electrostatic repulsions between adjacent lipid bilayers caused by the accumulation of positively charged Dequalinium molecules at the membrane surface. nih.gov
This budding process suggests that Dequalinium can induce significant morphological changes in membranes, which could be related to its biological effects, such as its ability to disrupt mitochondrial function. nih.gov The formation of these buds or vesicles indicates a destabilization of the lamellar structure of the lipid bilayer, a finding with important implications for its use in drug delivery systems like liposomes. nih.govnih.govnih.gov
Advanced Applications and Research Directions in Materials and Biological Systems
Role in Targeted Delivery Systems (Excluding Clinical Drug Delivery)
In non-clinical research, dequalinium (B1207927) chloride is extensively investigated for its potential in creating sophisticated delivery vehicles capable of targeting specific cellular compartments. Its cationic nature and mitochondrial affinity are central to these applications.
The amphiphilic nature of dequalinium chloride enables it to self-assemble in aqueous solutions into liposome-like vesicles known as DQAsomes. These structures are formed by the dequalinium molecule itself, without the need for traditional phospholipids (B1166683) that form conventional liposomes. DQAsomes present a positively charged surface, which facilitates interaction with negatively charged biological membranes. They have been explored as carriers for various molecules, including DNA and other bioactive compounds, in research settings. The formation of DQAsomes is a straightforward process, typically involving the hydration of a thin film of dequalinium chloride.
Another significant area of research involves the creation of nanoparticles by conjugating dequalinium with polymers. A notable example is the development of glycol chitosan-dequalinium (GC-DQA) nanoparticles. In this system, dequalinium acts as both a mitochondrial targeting moiety and a hydrophobic component, driving the self-assembly of the amphiphilic polymer into nanoparticles in an aqueous environment. mdpi.comfrontiersin.org These nanoparticles are formed through methods like the Michael addition reaction, using a linker such as methyl acrylate (B77674) to connect dequalinium to the glycol chitosan (B1678972) backbone. mdpi.comfrontiersin.org The resulting GC-DQA nanoparticles typically exhibit a spherical morphology and possess a positive surface charge, which is crucial for their interaction with cells.
Table 1: Characteristics of Dequalinium-Based Nanoparticles
| Nanoparticle Type | Composition | Formation Method | Key Features | Research Applications |
|---|---|---|---|---|
| DQAsomes | Dequalinium chloride | Self-assembly upon hydration | Cationic, liposome-like vesicles | Delivery of DNA and low-molecular-weight molecules |
| GC-DQA Nanoparticles | Glycol chitosan, Dequalinium chloride | Self-assembly of GC-DQA polymer | Biocompatible, mitochondrial targeting | Delivery of hydrophobic molecules |
The delocalized positive charge of the quaternary ammonium (B1175870) groups in dequalinium chloride allows it to selectively accumulate within mitochondria. This is driven by the significant negative membrane potential of the inner mitochondrial membrane. This inherent mitochondriotropic property makes dequalinium chloride an effective targeting ligand in nanomedicine research. nih.gov
By incorporating dequalinium chloride into nanocarriers, researchers can direct these systems to the mitochondria of cells. This strategy has been extensively explored with DQAsomes, which are inherently mitochondriotropic due to their composition. nih.gov Similarly, modifying other nanosystems, such as liposomes and polymeric nanoparticles, with dequalinium imparts mitochondrial targeting capabilities. For instance, dequalinium can be conjugated to the surface of pre-formed nanoparticles or integrated into the polymeric structure, as seen with GC-DQA nanoparticles. mdpi.comfrontiersin.org This targeted approach is of significant interest in research focused on mitochondrial dysfunction-related studies.
The cationic nature of dequalinium-based nanoparticles is a primary factor in enhancing their cellular uptake. The positive surface charge facilitates electrostatic interactions with the negatively charged cell membrane, promoting internalization through mechanisms such as endocytosis. Surface modification of these nanoparticles is a key strategy to further improve cellular penetration. nih.gov
Once internalized, a major hurdle for effective intracellular delivery is the entrapment of nanoparticles within endosomes and their subsequent degradation in lysosomes. To overcome this, various strategies are being investigated in the context of dequalinium-based systems. One approach is the "proton sponge effect." Materials with buffering capacity can absorb protons in the acidic environment of the endosome, leading to an influx of chloride ions and water, which causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the nanoparticle into the cytoplasm. rsc.org
Another strategy involves the incorporation of fusogenic lipids or peptides into the nanoparticle formulation. These components can destabilize the endosomal membrane, promoting fusion and the release of the nanoparticle's contents. mdpi.com The inherent membrane-disruptive properties of quaternary ammonium compounds like dequalinium chloride may also contribute to endosomal escape.
Interdisciplinary Research Prospects
The unique properties of dequalinium chloride hydrate (B1144303) are also being explored in broader interdisciplinary research areas, moving beyond mammalian cell systems and into the realm of bioactive material development.
Dequalinium chloride has demonstrated activity against various microorganisms, including bacteria and fungi. bohrium.com Recent research has extended this to non-human biological systems, with a particular focus on Mycobacterium tuberculosis, the causative agent of tuberculosis. Dequalinium has been identified as an inhibitor of mycothiol (B1677580) ligase, an essential enzyme in mycobacteria. bohrium.com This inhibitory action disrupts the biosynthesis of mycothiol, a key compound for maintaining intracellular redox balance and detoxification in these bacteria.
The exploration of dequalinium and its analogues in mycobacterial systems opens new avenues for developing novel antimicrobial agents. Structure-activity relationship studies are being conducted to create analogues with broader spectrums of activity and improved efficacy against mycobacterial pathogens.
The ability of dequalinium chloride to self-assemble into nanostructures and its inherent antimicrobial properties make it a candidate for the development of bioactive materials. These materials could have applications in areas where antimicrobial surfaces are beneficial. For example, incorporating dequalinium into polymer matrices or surface coatings could impart antimicrobial activity.
Research in this area is in its early stages but holds promise for creating materials that can actively combat microbial contamination. The bola-amphiphilic structure of dequalinium allows for its integration into various material formulations, potentially leading to the development of novel functional materials with built-in antimicrobial capabilities.
Conclusion and Future Research Perspectives
Summary of Key Mechanistic Insights
The primary antimicrobial efficacy of dequalinium (B1207927) chloride stems from its multifaceted mechanism of action. As a cationic molecule, it interacts with negatively charged components of microbial cell membranes, leading to a cascade of disruptive events. patsnap.com
Key mechanistic insights include:
Membrane Permeabilization: Dequalinium chloride adsorbs to the microbial cell surface and disrupts the integrity of the cell membrane. patsnap.com This increases permeability, causing the leakage of essential intracellular components like ions and nucleotides, ultimately leading to cell death. patsnap.com
Enzyme Inhibition: The compound can inhibit essential membrane-bound enzymes involved in cellular respiration and metabolic pathways. patsnap.com This disruption of energy production further contributes to its antimicrobial effect. patsnap.com
DNA Interaction: Dequalinium chloride is capable of intercalating between DNA bases, which interferes with DNA replication and transcription, thereby halting microbial proliferation. patsnap.com
Protein Denaturation: It can denature proteins that are crucial for glycolysis and ribosomal protein synthesis, further disrupting bacterial metabolism. nih.gov
This combination of membrane disruption, enzyme inhibition, and interference with genetic processes makes dequalinium chloride a potent and broad-spectrum antimicrobial agent. patsnap.com
Unexplored Avenues in Dequalinium Chloride Hydrate (B1144303) Research
Despite a long history of clinical use, several promising areas of dequalinium chloride hydrate research remain largely unexplored. Future investigations could significantly expand its therapeutic applications.
Expanded Antimicrobial Spectrum: While its efficacy against various bacteria and fungi is established, its potential against a wider range of pathogens, including multi-drug resistant strains and biofilms, warrants further investigation. nih.govresearchgate.net The development of resistance to dequalinium chloride is considered unlikely due to its multiple modes of action, making it a candidate for combating antibiotic resistance. researchgate.net
Antiviral and Antiparasitic Applications: Preliminary evidence suggests that dequalinium chloride possesses antiviral and antiparasitic properties. nih.gov In-depth studies are needed to identify specific viral and parasitic targets and to evaluate its clinical potential in these areas. nih.gov
Anticancer and Neuroprotective Effects: Emerging research has indicated potential anticancer activities, including the induction of apoptosis in cancer cells and the inhibition of tumor growth. nih.govresearchgate.net Additionally, it has been shown to target α-synuclein oligomers, suggesting a possible role in neurodegenerative disorders. nih.gov The underlying mechanisms of these effects require more detailed exploration. researchgate.net
Drug Delivery Systems: Due to its flexible and bolaamphiphilic structure, dequalinium has been investigated for the development of drug and gene delivery systems, such as DQAsomes (liposomes and nanoparticles). nih.govdrugbank.com Further research could optimize these systems for targeted drug delivery to specific tissues or cells, including mitochondria. researchgate.netresearchgate.net
Anti-aging Properties: There is nascent interest in the potential anti-aging effects of dequalinium chloride, an area that is ripe for fundamental research. senescence.info
Methodological Advancements for Future Studies
To fully elucidate the complex activities of this compound, future research should leverage advanced methodological approaches.
| Research Area | Methodological Advancements | Potential Insights |
| Target Identification | High-throughput screening (HTS) and proteomics | Rapidly identify new protein targets and pathways affected by dequalinium chloride. nih.gov |
| Cellular Mechanisms | Advanced imaging techniques (e.g., super-resolution microscopy, live-cell imaging) | Visualize the dynamic interactions of dequalinium chloride with cellular structures in real-time. |
| Systems-Level Understanding | Multi-omics approaches (genomics, transcriptomics, metabolomics) | Provide a holistic view of the cellular response to dequalinium chloride treatment. |
| Interaction Dynamics | In silico modeling and molecular dynamics simulations | Predict and analyze the binding of dequalinium chloride to its molecular targets at an atomic level. researchgate.net |
| Formulation and Delivery | Nanotechnology and advanced material science | Develop novel and more effective delivery systems, such as targeted nanoparticles. researchgate.net |
The application of these advanced techniques will be crucial for uncovering the full therapeutic potential of this versatile compound.
Theoretical Frameworks for Predicting Dequalinium Chloride Interactions
Predicting the interactions of dequalinium chloride with biological systems is essential for understanding its diverse effects and for designing new applications. Modern computational and theoretical frameworks can play a pivotal role in this endeavor.
Machine Learning and Deep Learning: These approaches can be used to predict drug-drug interactions and identify potential adverse events. nih.govnih.gov By training models on large datasets of known molecular interactions and chemical properties, it is possible to predict the likelihood of dequalinium chloride interacting with other drugs or cellular components. nih.gov Multimodal deep learning frameworks can integrate diverse features like chemical substructures, protein targets, and metabolic pathways to enhance prediction accuracy. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. These models could be developed for dequalinium chloride and its analogs to predict their efficacy and to guide the design of new derivatives with improved properties.
Network Pharmacology: This approach analyzes the complex network of interactions between drugs, targets, and diseases. By constructing and analyzing such networks for dequalinium chloride, researchers can identify its key targets and pathways, and predict its effects on a systems level. This can provide insights into its polypharmacological nature, where it interacts with multiple targets simultaneously. nih.gov
The integration of these theoretical frameworks into the research pipeline will accelerate the discovery of new therapeutic roles for this compound and facilitate a more rational approach to drug development.
Q & A
Q. What are the key physicochemical properties of dequalinium chloride hydrate, and how do they influence experimental design?
this compound (C₃₀H₄₀N₄·2Cl·xH₂O) is a white crystalline powder with a molecular weight of 527.57 g/mol . It is insoluble in water, ethanol, and DMSO, necessitating alternative solvents (e.g., methanol or acetonitrile) for dissolution in assays . Its high melting point (≥300°C) and hygroscopic nature require storage at -20°C to prevent degradation . Researchers must account for these properties when designing solubility studies or formulating drug delivery systems.
Q. How can researchers synthesize and characterize this compound for reproducibility?
Synthesis involves quaternization of 4-aminoquinaldine with 1,10-dibromodecane, followed by hydration. Characterization requires elemental analysis, NMR, and mass spectrometry to confirm purity (>95% by titration) . X-ray diffraction can verify crystalline structure, while thermogravimetric analysis (TGA) quantifies hydrate water content . Reproducibility hinges on strict control of reaction stoichiometry and purification steps, such as recrystallization from methanol .
Q. What methodologies are recommended for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used, employing a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) . For rapid screening, a validated photometric method using bromocresol green as a chromogenic agent achieves linearity in 2–20 µg/mL ranges . Titration (≥95% purity) remains a pharmacopeial standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?
Discrepancies in MIC values (e.g., for Candida spp. vs. bacterial vaginosis pathogens) may arise from variations in assay conditions (pH, inoculum size) or strain-specific resistance . Meta-analyses should standardize protocols using CLSI/EUCAST guidelines and include negative controls (e.g., clindamycin) to contextualize efficacy . Advanced genomic profiling of microbial isolates can identify resistance mechanisms, such as efflux pump upregulation .
Q. What experimental strategies validate this compound’s dual role as a PKC inhibitor and potassium channel blocker?
In vitro kinase assays (e.g., PKCα/β inhibition via fluorescence polarization) confirm IC₅₀ values (~1.1 µM) . Patch-clamp electrophysiology on sympathetic neurons quantifies blockade of apamin-sensitive SK channels (IC₅₀: 1.5 µM) . Co-immunoprecipitation and molecular docking studies further elucidate structural interactions with PKC’s C1 domain .
Q. How can researchers optimize this compound’s bioavailability for antitumor applications despite poor solubility?
Nanoformulation strategies, such as DQAsomes (dequalinium-based liposomes), enhance mitochondrial targeting in cancer cells . In vivo pharmacokinetic studies in murine models (e.g., MB49 bladder tumors) show improved tumor accumulation at 2 mg/kg/day (i.p.) with a therapeutic index (T/C) of 210% . Solubility can be augmented using cyclodextrin complexes or PEGylation .
Q. What analytical challenges arise in detecting this compound metabolites in biological fluids?
Metabolites like mono-dealkylated derivatives have low abundance and require high-sensitivity LC-MS/MS with stable isotope-labeled internal standards . Matrix effects from vaginal fluid or plasma necessitate solid-phase extraction (SPE) prior to analysis . Method validation must include recovery rates (>85%) and limit of quantification (LOQ < 1 ng/mL) per ICH guidelines .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s post-treatment candidiasis rates?
A 2010 clinical trial observed lower Candida recurrence with dequalinium (24% failure rate) vs. clindamycin, attributed to its broad-spectrum activity sparing lactobacilli . However, later studies note variability depending on vaginal pH and microbiota composition . Researchers should stratify patient cohorts by baseline microbiome diversity and pH (measured via microelectrode) to reconcile these findings .
Q. How should researchers address discrepancies in hydrate stoichiometry across synthesis batches?
Batch-to-batch variability in water content (xH₂O) arises from uncontrolled humidity during crystallization. TGA-DSC coupled with Karl Fischer titration standardizes hydration levels . X-ray crystallography further resolves structural water molecules, ensuring consistency in pharmacological activity .
Methodological Guidance
Q. What protocols ensure reliable in vitro modeling of this compound’s mitochondrial toxicity?
Use JC-1 dye to measure mitochondrial membrane depolarization in tumor cell lines (e.g., HeLa). Combine with ATP luminescence assays and ROS detection (DCFH-DA probe) to quantify energy disruption . Validate findings via CRISPR knockouts of mitochondrial Complex I/III genes .
Q. How to design a stability-indicating HPLC method for this compound under forced degradation?
Subject the compound to heat (60°C), acid (0.1N HCl), base (0.1N NaOH), and UV light (254 nm). Monitor degradation products (e.g., quinaldine derivatives) using a gradient elution (acetonitrile:water 70:30 to 90:10) and assess method robustness via ICH Q2(R1) parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
